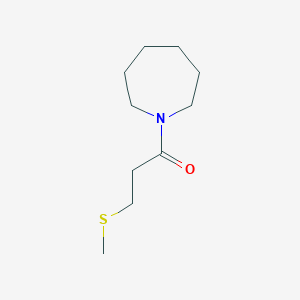

1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one

Description

Properties

IUPAC Name |

1-(azepan-1-yl)-3-methylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c1-13-9-6-10(12)11-7-4-2-3-5-8-11/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSJPYFJXHJCDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)N1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343866-42-1 | |

| Record name | 1-(azepan-1-yl)-3-(methylsulfanyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one typically involves the reaction of azepane with a suitable propanone derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one is an organic compound featuring an azepane ring and a methylsulfanyl group, making it interesting for medicinal chemistry, particularly regarding central nervous system activity. Its potential applications stem from its unique structure and reactivity.

Potential Applications

- Pharmaceutical Development The unique structure of this compound may lead to discoveries in pharmaceutical development. Its potential lies in its interaction with various receptors and enzymes involved in neurotransmission. Binding studies using radiolabeled compounds could reveal its mechanism of action and therapeutic potential.

- Interaction Studies Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Structural Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Piperidin-1-yl)-3-(methylsulfanyl)propan-1-one | Contains piperidine instead of azepane | Potentially different receptor interactions |

| 3-(Methylthio)-2-pyrrolidinone | Pyrrolidine ring with a methylthio group | Smaller ring size may affect biological activity |

| 4-(Methylthio)-2-methylpiperidine | Methylpiperidine structure with a methylthio group | Different nitrogen positioning affects reactivity |

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Azepane vs. Piperidine/Piperazine Derivatives

- 2-(Azepan-1-yl)-1-(1H-indol-3-yl)propan-1-one (): Replaces the methylsulfanyl group with an indole moiety.

- 3-(4-Benzylpiperidin-1-yl)-1-(6-methoxy-1H-indol-3-yl)propan-1-one ():

- 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one ():

Methylsulfanyl vs. Aryl/Oxadiazole Substituents

- 1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one (): The oxadiazole ring provides metabolic stability and polarity, whereas the methylsulfanyl group in the target compound may enhance lipophilicity .

- 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one ():

Physicochemical Properties

- 55–69% in ) .

- Melting Points: Bulkier substituents (e.g., indole in ) increase melting points (187–188°C), while flexible chains (e.g., benzylamino in ) result in oily forms .

Biological Activity

1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including an azepane ring and a methylsulfanyl group. These features contribute to its potential biological activity, particularly regarding interactions with neurotransmission pathways and various receptors.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

This structure includes:

- Azepane Ring : A seven-membered nitrogen-containing ring which may influence the compound's pharmacokinetic properties.

- Methylsulfanyl Group : Enhances chemical reactivity and may play a role in biological interactions.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities:

1. Neuropharmacological Effects

Research suggests that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Specific binding studies are necessary to elucidate its mechanism of action.

2. Antimicrobial Activity

This compound has shown potential antimicrobial properties. It may inhibit the growth of certain bacterial strains, though specific studies are still required to quantify this effect.

3. Anti-inflammatory Properties

The compound is being explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its interaction with specific receptors and enzymes involved in neurotransmission could modulate various physiological responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Piperidin-1-yl)-3-(methylsulfanyl)propan-1-one | Contains piperidine instead of azepane | Potentially different receptor interactions |

| 3-(Methylthio)-2-pyrrolidinone | Pyrrolidine ring with a methylthio group | Smaller ring size may affect biological activity |

| 4-(Methylthio)-2-methylpiperidine | Methylpiperidine structure with a methylthio group | Different nitrogen positioning affects reactivity |

Case Studies and Research Findings

Recent studies have highlighted the biological evaluation of similar compounds, providing insights into their pharmacological profiles:

- Antimycobacterial Activity : Compounds with similar structures have been evaluated for their ability to inhibit mycobacterial growth, indicating that modifications in the azepane structure can significantly affect activity levels.

- In Vivo Studies : Animal models have been used to assess the safety and efficacy of related compounds, demonstrating that certain structural features enhance therapeutic potential without increasing toxicity.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one, and how do reaction conditions influence yields?

- Methodology :

- Step 1 : Form the azepane-propanone backbone via nucleophilic acyl substitution. React azepane with a β-keto acid chloride (e.g., 3-chloropropanoyl chloride) in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C.

- Step 2 : Introduce the methylsulfanyl group via nucleophilic substitution. Treat the intermediate with methyl mercaptan (CH₃SH) and NaH in THF, stirring at 0°C for 2 hours, followed by gradual warming to room temperature.

- Optimization : Yields (60–75%) depend on stoichiometric ratios, solvent polarity, and temperature control. For example, excess CH₃SH (1.5 equiv.) improves thiol incorporation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) removes unreacted thiol and azepane byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

- 1H NMR :

- δ 2.1 ppm (singlet, SCH₃), δ 2.5–3.0 ppm (triplet, CH₂ adjacent to ketone), δ 1.5–1.8 ppm (multiplet, azepane CH₂ groups).

- 13C NMR :

- δ 205–210 ppm (ketone carbonyl), δ 15–20 ppm (SCH₃ carbon).

- IR :

- Strong absorption at ~1700 cm⁻¹ (C=O stretch).

- Mass Spectrometry (EI-MS) :

- Molecular ion peak at m/z 199.3 (C₉H₁₇NOS). Fragmentation includes loss of SCH₃ (m/z 154) .

- Cross-Validation : Compare with computational predictions (DFT) and databases (PubChem) to resolve solvent-induced shifts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation of the thioether group.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Refer to safety data sheets for azepane-containing analogs for emergency protocols .

Advanced Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

- Crystallization : Grow crystals via slow evaporation of a saturated ethyl acetate solution at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts.

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters:

- R-factor : Aim for < 0.05 for high-resolution data.

- Torsion Angles : Confirm planarity of the ketone and azepane ring geometry .

- Validation : Cross-check with DFT-optimized bond lengths (e.g., C=O: 1.21 Å vs. experimental 1.23 Å) .

Q. What computational strategies predict the reactivity of the methylsulfanyl group in nucleophilic or radical reactions?

- DFT Studies :

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. The SCH₃ group exhibits a HOMO energy of −6.2 eV, indicating moderate nucleophilic character.

- Simulate transition states for sulfoxide formation (e.g., oxidation with H₂O₂) using Gaussian09 at the B3LYP/6-31G(d) level.

- MD Simulations : Model solvent effects (e.g., THF vs. DMSO) on reaction kinetics using GROMACS .

Q. How should researchers address discrepancies between experimental and computational NMR data for this compound?

- Step 1 : Verify purity via HPLC (C18 column, acetonitrile/water gradient).

- Step 2 : Re-examine solvent effects. For example, DMSO-d₆ may cause peak broadening due to hydrogen bonding with the ketone.

- Step 3 : Compare with solid-state NMR or X-ray data to rule out conformational flexibility (e.g., azepane ring puckering) .

- Step 4 : Recalculate NMR shifts using advanced methods (e.g., GIAO-DFT with CAM-B3LYP functional) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.